Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt
Overview
Description
Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt is a complex organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt typically involves the formation of the azetidine ring followed by functionalization. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a halogenated carboxylic acid derivative can lead to the formation of the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the functional groups attached to the azetidine ring.
Substitution: Nucleophilic substitution reactions can replace specific substituents on the aromatic ring or the azetidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
Azetidine-3-carboxylic acid: Lacks the 4-fluoro-phenyl-ethyl group and trifluoroacetic acid salt.
Azetidine-3-carboxamide: Similar structure but without the carboxylic acid group
Uniqueness
Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. The presence of the 4-fluoro-phenyl-ethyl group enhances its potential for medicinal applications, while the trifluoroacetic acid salt improves its solubility and stability .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]azetidine-3-carboxamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O.C2HF3O2/c13-11-3-1-9(2-4-11)5-6-15-12(16)10-7-14-8-10;3-2(4,5)1(6)7/h1-4,10,14H,5-8H2,(H,15,16);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBZYLVQLFWZDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)NCCC2=CC=C(C=C2)F.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.